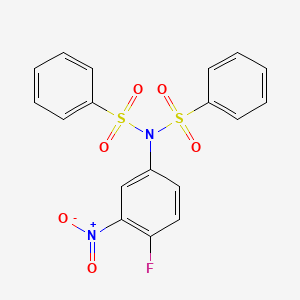![molecular formula C18H23NO3 B6020450 2-[(isobutylamino)methylene]-5-(4-methoxyphenyl)-1,3-cyclohexanedione](/img/structure/B6020450.png)
2-[(isobutylamino)methylene]-5-(4-methoxyphenyl)-1,3-cyclohexanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Isobutylamino)methylene]-5-(4-methoxyphenyl)-1,3-cyclohexanedione, also known as IMC, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. IMC belongs to a class of compounds known as curcuminoids, which are derived from the spice turmeric.
Mechanism of Action
The mechanism of action of 2-[(isobutylamino)methylene]-5-(4-methoxyphenyl)-1,3-cyclohexanedione is not fully understood. However, it is believed to act through multiple pathways, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. This compound has also been shown to modulate various signaling pathways, including the NF-κB pathway, which is involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the expression of various inflammatory cytokines, including TNF-α and IL-6. This compound has also been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in cancer cell invasion and metastasis.
Advantages and Limitations for Lab Experiments
2-[(isobutylamino)methylene]-5-(4-methoxyphenyl)-1,3-cyclohexanedione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also relatively stable and can be stored for long periods of time. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. It also has low bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for the study of 2-[(isobutylamino)methylene]-5-(4-methoxyphenyl)-1,3-cyclohexanedione. One area of research is the development of novel formulations of this compound that can improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict the response of cancer cells to this compound. Finally, the combination of this compound with other drugs, such as immunotherapy drugs, is an area of research that holds promise for the treatment of cancer.
Synthesis Methods
The synthesis of 2-[(isobutylamino)methylene]-5-(4-methoxyphenyl)-1,3-cyclohexanedione involves the reaction of isobutylamine and 4-methoxybenzaldehyde with cyclohexane-1,3-dione. The reaction is carried out in the presence of a catalyst and under specific conditions to ensure the formation of the desired product. The yield of this compound can be improved by optimizing the reaction conditions.
Scientific Research Applications
2-[(isobutylamino)methylene]-5-(4-methoxyphenyl)-1,3-cyclohexanedione has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer cells. This compound has also been shown to enhance the effectiveness of chemotherapy drugs, such as gemcitabine and paclitaxel, in killing cancer cells.
properties
IUPAC Name |
3-hydroxy-5-(4-methoxyphenyl)-2-(2-methylpropyliminomethyl)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-12(2)10-19-11-16-17(20)8-14(9-18(16)21)13-4-6-15(22-3)7-5-13/h4-7,11-12,14,20H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKWFRPBVMVGFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN=CC1=C(CC(CC1=O)C2=CC=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49643591 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl N-({1-[2-(4-chlorophenyl)ethyl]-6-oxo-3-piperidinyl}carbonyl)-N-methylglycinate](/img/structure/B6020371.png)


![N-(2-ethoxy-4-nitrophenyl)-2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B6020400.png)
![N-(4-{2-[2-(2-hydroxy-5-nitrobenzylidene)hydrazino]-2-oxoethoxy}phenyl)acetamide](/img/structure/B6020401.png)



![5-methyl-N-({1-[(2-methyl-1,3-thiazol-5-yl)methyl]-3-piperidinyl}methyl)-3-isoxazolecarboxamide](/img/structure/B6020436.png)
![N-(2,5-difluorophenyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6020449.png)

![ethyl 4-(4-methoxybenzyl)-1-[(6-methylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B6020459.png)
![1-{4-[2-(cyclohexylmethyl)-4-morpholinyl]-4-oxobutyl}-2-piperidinone](/img/structure/B6020463.png)
![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-cyclohexene-1-carboxamide](/img/structure/B6020468.png)